Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Agrochemical Intermediates Pharmaceutical Building Blocks Process Chemistry

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) is a halogenated trifluoromethylpyridine carboxylate building block with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol. It belongs to the class of isonicotinic acid esters and is characterized by a pyridine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 4-position.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 1227594-40-2
Cat. No. B1409598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-(trifluoromethyl)isonicotinate
CAS1227594-40-2
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F
InChIInChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3
InChIKeyPPPKCVBFGSHQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2): Intermediate Selection for Agrochemical and Pharmaceutical Synthesis


Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) is a halogenated trifluoromethylpyridine carboxylate building block with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It belongs to the class of isonicotinic acid esters and is characterized by a pyridine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 4-position [1]. The compound exists as a liquid at room temperature and is predominantly employed as a synthetic intermediate in the discovery and development of novel agrochemicals, particularly herbicides and insecticides, where the reactive chloro and ester functionalities enable diverse downstream derivatizations .

Why Generic Substitution Fails: Critical Physicochemical and Reactivity Distinctions of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2)


Substituting Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) with a closely related analog in a synthetic sequence cannot be assumed to yield equivalent outcomes. Variations in the ester alkyl group (e.g., ethyl or tert-butyl) alter the compound's physical state, boiling point, density, and solubility, which can significantly impact reaction kinetics, workup procedures, and scalability [1]. Similarly, the presence or absence of the 2-chloro substituent or the specific positioning of the trifluoromethyl group on the pyridine ring critically influences both the electronic character of the ring and the steric accessibility of reactive centers, thereby dictating the feasibility and yield of subsequent cross-coupling or nucleophilic aromatic substitution reactions [2]. The following sections provide quantitative data to substantiate these functional and physicochemical distinctions, enabling informed procurement decisions.

Quantitative Evidence Guide: Measurable Differentiation of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) from Closest Analogs


Physical State and Melting Point: Liquid at Ambient Temperature Simplifies Downstream Handling Versus Solid Ethyl Ester Analog

The target compound Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) is reported as a liquid at ambient temperature, whereas its closely related ethyl ester analog, Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1196154-43-4), is a solid with a reported melting point of 45-47 °C . This fundamental difference in physical state impacts laboratory and pilot-scale handling, where a liquid intermediate can be directly transferred and metered, eliminating the need for pre-heating or dissolution steps required for the solid ethyl ester .

Agrochemical Intermediates Pharmaceutical Building Blocks Process Chemistry

Boiling Point and Density: Distinctive Purification and Phase-Separation Characteristics Versus Non-Chlorinated Analog

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) exhibits a predicted boiling point of 245.4±40.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1]. In contrast, the non-chlorinated analog Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5) has a significantly lower molecular weight (205.13 g/mol) and a predicted lower boiling point, which would manifest in different retention times during GC analysis and altered behavior in liquid-liquid extractions .

Distillation Parameters Solvent Selection Workup Optimization

Purity and Specification: Procurable Purity Thresholds (≥97%) Align with Rigorous Synthesis Requirements

Commercially, Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) is reliably sourced at purities of 97% or greater, as confirmed by multiple reputable vendors . While a direct comparator for purity is not a meaningful differentiation metric, the consistency of this specification across suppliers establishes a baseline quality expectation for procurement. This high purity threshold is critical for minimizing side reactions and ensuring reproducible yields in multi-step synthetic sequences, particularly in medicinal chemistry and agrochemical research where impurity profiles can confound biological assay results .

Purity Specification Quality Control Procurement Standards

Optimal Application Scenarios for Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS 1227594-40-2) Based on Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitors and Receptor Modulators

In the synthesis of heterocyclic scaffolds for drug discovery, the chloro and methyl ester functionalities of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate provide orthogonal handles for sequential functionalization [1]. The 2-chloro position is amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to the corresponding alcohol, enabling the rapid construction of diverse compound libraries targeting kinases or G-protein coupled receptors .

Agrochemical Discovery: Intermediate for Novel Herbicides and Insecticides

The compound's structural features, specifically the trifluoromethyl group and the pyridine core, are recurrent motifs in commercial agrochemicals due to their ability to enhance metabolic stability and membrane permeability [1]. The liquid physical state of this methyl ester simplifies its use as a building block in parallel synthesis or flow chemistry setups aimed at generating new herbicidal or insecticidal lead candidates, particularly those targeting enzyme systems unique to plants or insects [2].

Process Chemistry: Intermediate for Scalable Synthesis of Active Pharmaceutical Ingredients (APIs)

The well-defined purity specifications (≥97%) and liquid physical state of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate [1] make it a practical choice for use in process chemistry research and development. Its higher boiling point and density compared to non-chlorinated analogs allow for predictable behavior in distillation and extraction operations, which are critical considerations when scaling up synthetic routes for the production of active pharmaceutical ingredients (APIs) or their advanced intermediates [2].

Academic Research: Exploration of Pyridine Functionalization Methodologies

This compound serves as an ideal substrate for academic groups investigating new methodologies for pyridine functionalization. The presence of three distinct functional groups—chloro, trifluoromethyl, and methyl ester—allows for the systematic study of regioselective transformations, such as selective lithiation, halogen-metal exchange, or directed ortho-metalation [1]. The availability of the compound with high purity from commercial sources reduces the burden of in-house synthesis and characterization, accelerating the pace of methodological research.

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